N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a combination of sulfonamide, thiophene, and dioxine moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the ethyl group.
Sulfonylation: Introduce the phenylsulfonyl group through a sulfonylation reaction.
Cyclization: Form the dioxine ring through a cyclization reaction.
Sulfonamide formation: Finally, introduce the sulfonamide group through a reaction with a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and dioxine rings can be oxidized under suitable conditions.
Reduction: The sulfonyl and sulfonamide groups can be reduced to their corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its sulfonamide moiety, which is common in many pharmaceuticals.
Materials Science: Use in the development of organic electronic materials due to its thiophene and dioxine rings.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar compounds might include other sulfonamides, thiophene derivatives, and dioxine-containing molecules. Compared to these, N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide might offer unique properties due to the combination of these functional groups, potentially leading to novel biological activities or material properties.
List of Similar Compounds
Sulfonamides: Sulfadiazine, sulfamethoxazole
Thiophene derivatives: Thiophene-2-carboxylic acid, 2,5-dibromothiophene
Dioxine-containing molecules: Dioxin, dibenzo-p-dioxin
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S3/c22-29(23,15-5-2-1-3-6-15)20(19-7-4-12-28-19)14-21-30(24,25)16-8-9-17-18(13-16)27-11-10-26-17/h1-9,12-13,20-21H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLMMVSDZMZBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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